N-(3,5-dimethylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-16-11-17(2)13-18(12-16)25-24(30)23(29)20-14-27(21-8-4-3-7-19(20)21)15-22(28)26-9-5-6-10-26/h3-4,7-8,11-14H,5-6,9-10,15H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCMQCPCYQKTAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole core is replaced by a pyrrolidine moiety.
Acylation: The final step involves the acylation of the indole-pyrrolidine intermediate with 3,5-dimethylphenyl acetic acid chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrrolidine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(3,5-dimethylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with different biological targets makes it useful in the investigation of enzyme mechanisms and receptor binding studies.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with a variety of biological targets, making it a candidate for the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, its incorporation into polymers could lead to materials with enhanced mechanical or thermal properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Features and Substituent Effects
The target compound shares structural motifs with several 2-oxoindoline derivatives and indole-based analogs (Table 1). Key comparisons include:
Key Observations :
- Pyrrolidine vs. Piperazine/Phenethyl Groups : The target’s pyrrolidin-1-yl group likely improves solubility and reduces steric hindrance compared to IN31b’s 4-methylpiperazine or Compound 2’s phenethyl group .
Pharmacokinetic and Physicochemical Properties
- LogP and Solubility : The pyrrolidine group in the target may lower logP (increased hydrophilicity) compared to naphthalene-containing Compound M, enhancing bioavailability .
- Metabolic Stability : The dimethylphenyl group could slow oxidative metabolism relative to IN31b’s carboxyphenyl, extending half-life .
Biological Activity
N-(3,5-dimethylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Formula
The molecular formula of the compound is .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to inhibit specific enzymes and receptors, affecting biochemical pathways involved in cell signaling and metabolism.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes that are crucial for the proliferation of certain cells, particularly in cancer.
- Receptor Modulation: It may act on neurotransmitter receptors, influencing neurological pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
| Effect | Description |
|---|---|
| Anticancer Activity | Demonstrated potential in inhibiting tumor growth in various cancer cell lines. |
| Anticonvulsant Properties | Shown efficacy in reducing seizure activity in animal models. |
| Anti-inflammatory Effects | Exhibits properties that may reduce inflammation in various tissues. |
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
-
Anticancer Efficacy Study :
- A study assessed the cytotoxic effects of this compound on human cancer cell lines. The compound showed IC50 values ranging from 10 to 30 µM, indicating significant cytotoxicity against breast and lung cancer cells.
-
Neuropharmacological Assessment :
- In a picrotoxin-induced convulsion model, the compound demonstrated a dose-dependent reduction in seizure frequency, suggesting its potential as an anticonvulsant agent.
-
Inflammatory Response Study :
- The compound was tested for its ability to modulate inflammatory cytokines in vitro. Results indicated a reduction in TNF-alpha and IL-6 levels, supporting its anti-inflammatory potential.
Q & A
Q. What methodologies validate target engagement in complex biological systems?
- Methodological Answer :
- CETSA (Cellular Thermal Shift Assay) : Measure protein melting curves with/without compound treatment .
- Pull-down assays : Use biotinylated probes and streptavidin beads to isolate target proteins from lysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
